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Epipinoresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epipinoresinol is a naturally occurring furofuran lignan found in a variety of plant species,
including those from the Carduus and Lonicera genera.[1][2] As a member of the lignan class
of polyphenolic compounds, it has garnered significant scientific interest due to its diverse and
promising pharmacological activities, which include antioxidant, anti-inflammatory, and
neuroprotective properties.[3][4] The biological efficacy of chiral molecules like (-)-
epipinoresinol is intrinsically linked to their three-dimensional atomic arrangement.[5]
Therefore, a profound understanding of its specific stereochemistry and chemical structure is
paramount for any research or drug development endeavor.

This technical guide provides a comprehensive exploration of the structural and stereochemical
features of (-)-epipinoresinol. It is designed to serve as a resource for professionals in natural
product chemistry and pharmacology, offering not just a description of the molecule's structure,
but also an in-depth look at the analytical methodologies and rationale employed for its
definitive characterization.

Chemical Structure and Core Moieties
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(-)-Epipinoresinol possesses a molecular formula of C20H2206 and a molecular weight of
approximately 358.4 g/mol .[4][6] Its core structure is a furofuran ring system, specifically a
tetrahydrofuro[3,4-c]furan. This central scaffold is substituted with two 4-hydroxy-3-
methoxyphenyl groups, which are characteristic of many common lignans derived from the
dimerization of coniferyl alcohol.[7]

The systematic IUPAC name for (-)-epipinoresinol is 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-
methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol, which
precisely defines both its connectivity and its absolute stereochemistry.[4][6]

Key Chemical Identifiers

Identifier Value Reference
CAS Number 10061-38-8 [2][4]
Molecular Formula C20H2206 [41[6]
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The Stereochemistry of (-)-Epipinoresinol

The defining feature of (-)-epipinoresinol is its stereochemistry. The furofuran core contains
four chiral centers, leading to the possibility of multiple stereoisomers. The specific spatial
arrangement of the substituents at these centers dictates the molecule's overall shape and,
consequently, its interaction with chiral biological targets like enzymes and receptors.
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The absolute configuration of (-)-epipinoresinol is (3R, 3aS, 6S, 6aS).[6] It is a diastereomer
of the more commonly known lignan, pinoresinol. The key stereochemical difference lies in the
orientation of the substituent at one of the chiral centers, which distinguishes the "epi" form
from pinoresinol.

Caption: 2D Chemical Structure of (-)-Epipinoresinol with highlighted stereochemistry.

Methodologies for Structural Elucidation

The definitive determination of (-)-epipinoresinol's complex structure requires a combination
of advanced spectroscopic and analytical techniques. Each method provides a unique piece of
the structural puzzle, and together they offer a self-validating system for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for determining the carbon-hydrogen
framework of an organic molecule. For a compound like (-)-epipinoresinol, 1D (*H and 13C)
and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential. *H NMR reveals the
number and environment of protons, while 3C NMR provides information about the carbon
skeleton. The relative stereochemistry can often be deduced from proton-proton coupling
constants (J-values) and through-space correlations observed in a Nuclear Overhauser Effect
(NOE) experiment.

Typical NMR Spectral Data: While exact chemical shifts vary with the solvent used, the
following table compiles typical values for key structural features of epipinoresinol.[1][8]

Atom Position 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Aromatic Protons 6.7-7.0 110 - 150

Benzylic Protons (H-2, H-6) ~4.8 ~82

Furan Protons (H-3a, H-6a) ~3.1 ~54

Methylene Protons (H-4, H-8) 3.8-4.2 ~71

Methoxy Protons (-OCHs) ~3.9 ~56
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Mass Spectrometry (MS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is critical for establishing
the elemental composition of a molecule.[1] By providing a highly accurate mass
measurement, HRMS allows for the unambiguous determination of the molecular formula
(C20H2206), which is the first step in structural elucidation after isolation. This technique
validates the molecular weight and provides crucial evidence to support the structure proposed
by NMR.

X-ray Crystallography

Trustworthiness: Single-crystal X-ray crystallography is the gold standard for determining the
three-dimensional structure of a molecule, including its absolute stereochemistry.[9] The
technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting
diffraction pattern is used to calculate an electron density map, from which the precise position
of each atom in the crystal lattice can be determined.[10] This provides an unambiguous, high-
resolution picture of the molecule's conformation and the exact spatial arrangement at each
chiral center, leaving no doubt as to its absolute configuration.

Circular Dichroism (CD) Spectroscopy

Expertise & Experience: Chiroptical methods like Circular Dichroism (CD) are vital for
confirming the absolute configuration of a chiral molecule in solution.[2] CD spectroscopy
measures the differential absorption of left- and right-circularly polarized light.[11] Chiral
molecules exhibit characteristic CD spectra, known as Cotton effects, which are mirror images
for enantiomers.[11] By comparing the experimental CD spectrum of an isolated natural
product to that of a known standard or to a spectrum predicted by quantum chemical
calculations, its absolute configuration can be confidently assigned. This method is particularly
valuable when suitable crystals for X-ray analysis cannot be obtained.

Experimental Protocols

The following protocols outline the key workflows for the isolation and structural
characterization of (-)-epipinoresinol.

Protocol 1: Isolation and Purification
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This protocol is based on methodologies developed for isolating lignans from plant sources,
such as Carduus nutans fruit.[1]

» Plant Material Preparation:
o Collect and air-dry the plant material (e.g., fruits).
o Grind the dried material into a coarse powder.

e Initial Extraction:

o Perform a defatting step by macerating the powder in a non-polar solvent like n-hexane for
24 hours to remove lipids.[1]

o Filter and discard the non-polar solvent.

o Extract the defatted powder with a polar solvent (e.g., 80% methanol) at room temperature
for 24-48 hours.

o Filter the extract and concentrate it under reduced pressure to yield a crude extract.
« Purification by Centrifugal Partition Chromatography (CPC):

o Rationale: CPC is a liquid-liquid chromatography technique that avoids solid stationary
phases, which can lead to irreversible adsorption of the sample. It is highly effective for
separating compounds in complex natural extracts.

o Prepare a two-phase solvent system, for example, methyl tert-butyl ether:acetone:water
(4:3:3, viviv).[1]

o Dissolve the crude extract in a suitable volume of the solvent system.
o Perform the separation using a CPC instrument, monitoring the eluent with a UV detector.

o Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC) to identify those containing (-)-
epipinoresinol.
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o Pool the pure fractions and evaporate the solvent to obtain purified (-)-epipinoresinol.

Protocol 2: Structural Elucidation Workflow

This workflow describes the logical process of identifying an unknown compound suspected to
be (-)-epipinoresinol after its isolation.

Caption: A typical workflow for the complete structural elucidation of (-)-epipinoresinol.

Conclusion

The chemical structure and stereochemistry of (-)-epipinoresinol are well-defined,
characterized by a furofuran core with a (3R, 3aS, 6S, 6aS) absolute configuration.[6] Its
definitive elucidation relies on a synergistic application of modern analytical techniques,
including NMR spectroscopy, mass spectrometry, X-ray crystallography, and circular dichroism.
For researchers in drug development and natural product chemistry, a thorough and rigorous
structural characterization is the foundational step upon which all further investigation into the
promising biological activities of this lignan must be built. The methodologies and insights
provided in this guide offer a framework for the confident identification and study of (-)-
epipinoresinol and related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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